molecular formula C21H17BrFNO6S B305745 (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No. B305745
M. Wt: 510.3 g/mol
InChI Key: HSUVGFUXYDCRML-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BFT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. BFT is a thiazolidinedione derivative with a unique chemical structure that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. Activation of PPARγ by (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid leads to increased insulin sensitivity, improved glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have numerous biochemical and physiological effects. It has been reported to decrease blood glucose levels and improve insulin sensitivity in animal models of diabetes. (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been demonstrated to inhibit the growth of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its high potency and selectivity for PPARγ, which makes it a promising candidate for drug development. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design and interpretation of results.

Future Directions

There are several future directions for research on (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid. One potential area of investigation is its use in combination with other drugs for the treatment of diabetes and cancer. Another direction is the development of novel formulations of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid to improve its solubility and stability. Furthermore, the potential application of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in other disease areas, such as neurodegenerative disorders, warrants further investigation.
In conclusion, (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

The synthesis of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves the condensation of 5-bromo-2-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in high yield and purity.

Scientific Research Applications

(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been studied extensively in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. Its potential therapeutic applications have been investigated in the treatment of diabetes, cancer, and inflammation.

properties

Product Name

(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Molecular Formula

C21H17BrFNO6S

Molecular Weight

510.3 g/mol

IUPAC Name

2-[5-bromo-2-ethoxy-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H17BrFNO6S/c1-2-29-16-7-13(15(22)9-17(16)30-11-19(25)26)8-18-20(27)24(21(28)31-18)10-12-3-5-14(23)6-4-12/h3-9H,2,10-11H2,1H3,(H,25,26)/b18-8+

InChI Key

HSUVGFUXYDCRML-QGMBQPNBSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O

SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.